Tris(3-(trifluoromethyl)phenyl)antimony
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Overview
Description
Tris(3-(trifluoromethyl)phenyl)antimony is an organometallic compound that features antimony as its central atom, bonded to three 3-(trifluoromethyl)phenyl groups. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The molecular formula of this compound is C21H12F9Sb, and it has a molecular weight of 557.065 g/mol .
Preparation Methods
The synthesis of Tris(3-(trifluoromethyl)phenyl)antimony typically involves the reaction of antimony trichloride with 3-(trifluoromethyl)phenyl magnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then refluxed, and the product is purified through recrystallization .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis
Chemical Reactions Analysis
Tris(3-(trifluoromethyl)phenyl)antimony undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: Reduction reactions can convert it to lower oxidation states of antimony.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tris(3-(trifluoromethyl)phenyl)antimony has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-antimony bonds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which Tris(3-(trifluoromethyl)phenyl)antimony exerts its effects involves its ability to form stable complexes with various substrates. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable catalyst in several chemical reactions. The molecular targets and pathways involved in its action are still under investigation, but it is known to interact with enzymes and other proteins, influencing their activity .
Comparison with Similar Compounds
Tris(3-(trifluoromethyl)phenyl)antimony can be compared with other organometallic compounds such as:
Tris(3-fluorophenyl)antimony: Similar in structure but with fluorine atoms instead of trifluoromethyl groups.
Tris(3-chlorophenyl)antimony: Contains chlorine atoms, leading to different reactivity and applications.
Tris(3-bromophenyl)antimony: Bromine atoms confer unique properties compared to the trifluoromethyl derivative.
The uniqueness of this compound lies in the presence of trifluoromethyl groups, which significantly enhance its chemical stability and reactivity, making it a preferred choice in specific applications.
Properties
CAS No. |
386-91-4 |
---|---|
Molecular Formula |
C21H12F9Sb |
Molecular Weight |
557.1 g/mol |
IUPAC Name |
tris[3-(trifluoromethyl)phenyl]stibane |
InChI |
InChI=1S/3C7H4F3.Sb/c3*8-7(9,10)6-4-2-1-3-5-6;/h3*1-2,4-5H; |
InChI Key |
FYZWFHUZJNROTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[Sb](C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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